molecular formula C11H18N4O B12947370 4-Amino-1-cyclohexyl-3-methyl-1h-pyrazole-5-carboxamide

4-Amino-1-cyclohexyl-3-methyl-1h-pyrazole-5-carboxamide

Cat. No.: B12947370
M. Wt: 222.29 g/mol
InChI Key: VOVSUIJHMGNHAI-UHFFFAOYSA-N
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Description

4-Amino-1-cyclohexyl-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group, a cyclohexyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclohexyl-3-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve refluxing in solvents like ethanol or methanol, with the use of catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-cyclohexyl-3-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

4-Amino-1-cyclohexyl-3-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclohexyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit kinases or other signaling proteins, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 4-Amino-1-cyclohexyl-3-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, in particular, may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

4-amino-2-cyclohexyl-5-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H18N4O/c1-7-9(12)10(11(13)16)15(14-7)8-5-3-2-4-6-8/h8H,2-6,12H2,1H3,(H2,13,16)

InChI Key

VOVSUIJHMGNHAI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)C(=O)N)C2CCCCC2

Origin of Product

United States

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